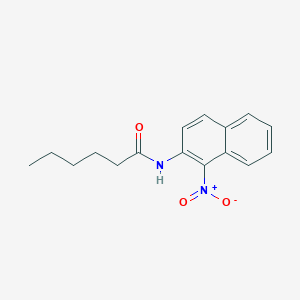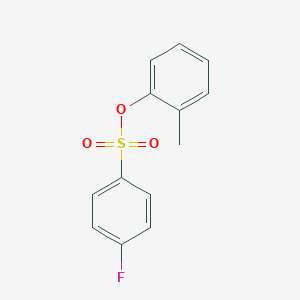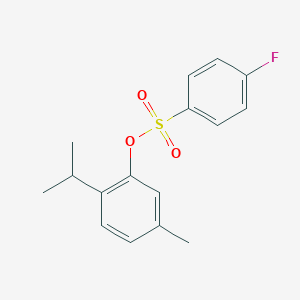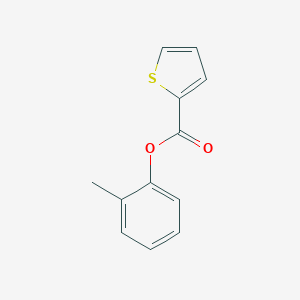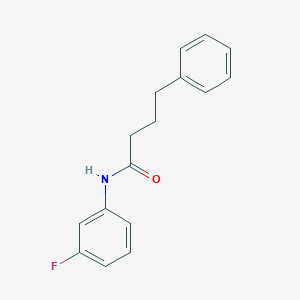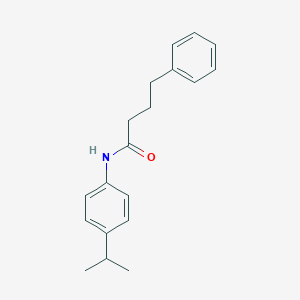
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can increase GABA levels in the brain, which can have a calming and relaxing effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a range of biochemical and physiological effects. Studies have shown that N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can reduce anxiety and stress, improve sleep quality, and reduce seizures in individuals with epilepsy. In addition, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT. However, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in water and its potential for non-specific binding to other proteins in the brain. These limitations can be overcome using various experimental techniques, such as the use of solubilizing agents and the use of control experiments to assess non-specific binding.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide, including the development of more potent and selective inhibitors of GABA-AT, the investigation of the long-term effects of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide on brain function and behavior, and the exploration of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide for therapeutic use.
In conclusion, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide is a novel compound with significant potential for the treatment of addiction and epilepsy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonia to yield N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide. The purity and yield of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can be improved using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can increase GABA levels in the brain, which can help reduce cravings and withdrawal symptoms in individuals with addiction. In addition, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to have anticonvulsant effects, making it a potential treatment option for epilepsy.
Propiedades
Fórmula molecular |
C11H12ClNO |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12ClNO/c1-7-9(12)3-2-4-10(7)13-11(14)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
Clave InChI |
HAARRYFYEBKUSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2 |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



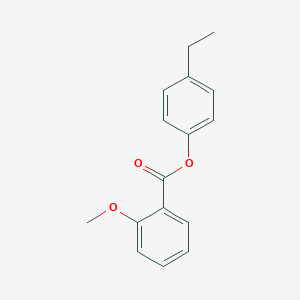
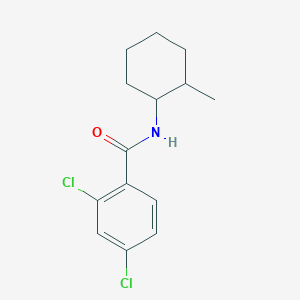
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)

